(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
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Description
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
Research has involved the design, synthesis, and evaluation of novel derivatives of compounds structurally related to the specified chemical, focusing on their potential antidepressant and antianxiety activities. For example, a series of novel derivatives were synthesized and evaluated for their antidepressant activities using behavioral despair tests on albino mice, as well as their antianxiety activity through the plus maze method, demonstrating the relevance of such compounds in pharmacological studies (Kumar et al., 2017).
Development of PET Probes
Another significant area of research is the development of PET (Positron Emission Tomography) probes for imaging specific enzymes, such as the proviral integration site Moloney murine leukemia virus kinase 1 (PIM1). This involves synthesizing and evaluating compounds for their selective inhibition properties and potential as imaging agents, showcasing the compound's role in advancing diagnostic imaging techniques (Gao et al., 2013).
Materials Science and Polymer Chemistry
Compounds with the furan moiety are also explored in the field of materials science, particularly in the synthesis and copolymerization of bio-based benzoxazines. Research has demonstrated the synthesis of fully bio-based benzoxazine monomers for developing polybenzoxazines with desirable thermal and mechanical properties, indicating the compound's potential in creating sustainable materials (Wang et al., 2012).
Heterocyclic Chemistry Transformations
The transformation of furan derivatives into other heterocyclic structures through various chemical reactions showcases the versatility of such compounds in synthetic organic chemistry. This includes studies on the conversion of furanone derivatives into oxazinone and pyrimidinone heterocycles, expanding the toolkit for synthesizing complex organic molecules (Hashem et al., 2017).
Exploration of Biological Activities
Further research has focused on synthesizing and evaluating compounds for a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This involves the development of novel furan/thiophene and piperazine-containing compounds, demonstrating the potential of such molecules in discovering new therapeutic agents (Wang et al., 2015).
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-10-9-21-5-7-22(8-6-21)13-16-17(24)4-3-15-19(25)18(27-20(15)16)12-14-2-1-11-26-14/h1-4,11-12,23-24H,5-10,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDZORIXAVARG-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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